molecular formula C11H14N2O2S B1419979 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea CAS No. 1152583-31-7

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

Cat. No.: B1419979
CAS No.: 1152583-31-7
M. Wt: 238.31 g/mol
InChI Key: ALWBFAIIQWRRFZ-UHFFFAOYSA-N
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Description

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea: is an organic compound characterized by the presence of a benzodioxin ring fused with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its thiourea moiety can interact with various biological targets, making it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amine: Similar structure but lacks the thiourea moiety.

    [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]sulfide: Contains a sulfide group instead of thiourea.

    [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]urea: Contains a urea group instead of thiourea.

Uniqueness: The presence of the thiourea moiety in [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-11(16)13-4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-2,7H,3-6H2,(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWBFAIIQWRRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea
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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]thiourea

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